(Arginine-8)-Vasopressin (free acid) trifluoroacetate salt, commonly referred to as (Arg8)-Vasopressin, is a synthetic analog of the naturally occurring peptide hormone arginine-vasopressin. This compound is primarily used in research settings to study its physiological effects and potential therapeutic applications. The chemical structure of (Arg8)-Vasopressin consists of 46 carbon atoms, 64 hydrogen atoms, 14 nitrogen atoms, 13 oxygen atoms, and 2 sulfur atoms, with a molecular weight of 1085.23 g/mol .
This compound falls under the classification of peptide hormones and neuropeptides. It is a derivative of vasopressin, which plays critical roles in regulating water balance and blood pressure within the body. As a trifluoroacetate salt, it is often used for stability and solubility purposes in various experimental conditions .
The synthesis of (Arg8)-Vasopressin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process begins with the attachment of a protected amino acid to the resin, followed by deprotection and coupling steps that introduce additional amino acids until the desired sequence is achieved.
The synthesis requires careful control of reaction conditions, including temperature, pH, and the use of coupling reagents such as N,N'-diisopropylcarbodiimide to facilitate the formation of peptide bonds. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography to achieve the desired purity level .
The molecular structure of (Arg8)-Vasopressin can be represented as follows:
(Arg8)-Vasopressin participates in several biochemical reactions typical for peptide hormones. It can bind to specific receptors in target tissues, triggering intracellular signaling pathways that influence physiological responses.
The binding affinity and activity can be influenced by modifications made during synthesis. For instance, the substitution at the eighth position (arginine) alters its receptor interactions compared to native vasopressin .
The mechanism of action for (Arg8)-Vasopressin involves its interaction with vasopressin receptors (V1a, V1b, V2) located throughout the central nervous system and peripheral tissues. Upon binding to these receptors, it activates G-protein coupled signaling pathways that lead to various physiological effects such as increased water reabsorption in kidneys and modulation of blood pressure.
Research indicates that while (Arg8)-Vasopressin retains some biological activity similar to vasopressin, it exhibits markedly reduced antidiuretic effects compared to its natural counterpart . This differential activity makes it a valuable tool for studying receptor function and signaling mechanisms.
(Arginine-8)-Vasopressin has several scientific applications:
The synthesis of (Arg⁸)-Vasopressin (free acid) trifluoroacetate salt (H-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-OH) employs Fmoc-based SPPS as the industry standard, leveraging its compatibility with acid-sensitive protecting groups and the peptide’s structural complexity. The free acid variant distinguishes itself from native arginine vasopressin (AVP) by replacing the C-terminal amide (Gly-NH₂) with a carboxylic acid (Gly-OH), significantly altering its pharmacological profile. This modification reduces antidiuretic and vasopressor activities while retaining receptor-binding capabilities for research applications [2] [7].
Strategic Resin Selection and Amino Acid Protection:
Coupling and Deprotection Optimization:
Table 1: Critical SPPS Parameters for (Arg⁸)-Vasopressin Free Acid
Synthetic Stage | Reagent/Condition | Function | Yield/Completion |
---|---|---|---|
Resin Loading | Wang resin, Fmoc-Gly-OH, DIC/DMAP | Glycine immobilization | 0.4–0.7 mmol/g |
Arg⁸ Coupling | Fmoc-Arg(Pbf)-OH, DIC/Oxyma, 2h | Incorporation of arginine residue | >99% per cycle |
Cys¹/Cys⁶ Protection | Fmoc-Cys(Trt)-OH | Thiol protection during synthesis | N/A |
Global Deprotection | TFA:TIPS:H₂O (95:2.5:2.5), 3h | Side-chain deprotection & resin cleavage | >85% crude peptide |
Trifluoroacetate (TFA) serves as the predominant counterion in peptide purification due to its ion-pairing capabilities in reversed-phase HPLC. However, residual TFA can catalyze peptide degradation or interfere with biological assays.
TFA Introduction and Challenges:
Stabilization and Reduction Techniques:- Ion-Exchange Chromatography: Replaces TFA with volatile buffers (e.g., ammonium acetate) post-HPLC purification. A two-step protocol is used:1. Binding: Load crude peptide onto a weak cation-exchange resin (e.g., carboxymethyl cellulose) at pH 4.5.2. Elution: Apply ammonium acetate gradient (50–500 mM), displacing TFA while maintaining peptide solubility [5].- Lyophilization Buffering: Co-lyophilization with cryoprotectants (mannitol or trehalose, 1:5 molar ratio) neutralizes acidity without altering peptide structure. This extends storage stability (>24 months at -20°C) by reducing acid-catalyzed hydrolysis [7].- TFA Quantification: Ion chromatography confirms TFA content reduction to <0.5% (w/w) in final products, critical for in vitro assays where TFA interferes with receptor-binding kinetics [5].
Table 2: TFA Content Reduction Strategies and Outcomes
Method | Conditions | Residual TFA | Impact on Peptide Integrity |
---|---|---|---|
Standard Cleavage | TFA:TIPS:H₂O (95:2.5:2.5) | 10–15% (w/w) | High degradation risk during storage |
Ion Exchange | Ammonium acetate gradient, pH 4.5–6.0 | <1.0% (w/w) | Maintains conformation; assay-ready |
Buffered Lyophilization | 10 mM sodium citrate + 5% trehalose | <0.5% (w/w) | Enhanced long-term stability |
The Cys¹–Cys⁶ disulfide bond is non-negotiable for (Arg⁸)-Vasopressin’s tertiary structure and receptor engagement. The free acid variant’s bioactivity depends entirely on correct cyclization.
Directed Oxidative Folding:
Orthogonal Protection Strategies:- S-Acm Protection: Using Fmoc-Cys(Acm)-OH for one cysteine (e.g., Cys⁶) and Fmoc-Cys(Trt)-OH for the other (Cys¹) enables stepwise oxidation:1. Cleave Trt with TFA, exposing Cys¹.2. Iodine oxidizes free Cys¹ to form a disulfide with Acm-protected Cys⁶, yielding >95% homogeneous cyclic monomer [8].
Analytical Validation:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0